

Validating Iprodione Resistance in *Sclerotinia sclerotiorum*: A Comparative Guide

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Compound of Interest

Compound Name: Iprodione

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This guide provides an objective comparison of **iprodione**-resistant and sensitive strains of *Sclerotinia sclerotiorum*, the causal agent of white mold in numerous crops. We delve into the molecular mechanisms conferring resistance, supported by experimental data, and provide detailed protocols for key validation experiments.

Comparative Analysis of Iprodione Sensitivity

The primary mechanism of high-level resistance to the dicarboximide fungicide **iprodione** in *Sclerotinia sclerotiorum* involves modifications to the SsOs1 gene, a key component of the High-Osmolarity Glycerol (HOG) signaling pathway. Resistance is also observed through cross-resistance with other dicarboximide fungicides like dimethachlone.

Quantitative data from studies on dicarboximide-resistant *S. sclerotiorum* isolates reveal a significant difference in the effective concentration required to inhibit 50% of mycelial growth (EC50) compared to sensitive isolates.

Isolate Type	Fungicide	Mean EC50 (µg/mL)	Key Resistance Mechanism	Reference
Sensitive	Dimethachlone	0.04 - 0.06	Wild-type SsOs1	Firoz et al., 2016[1]
Resistant (Field)	Dimethachlone	>100	Loss of SsOs1 expression	Firoz et al., 2016[1]
Resistant (Lab Mutant)	Dimethachlone	>100	Point mutation (V238A) in SsOs1	Firoz et al., 2016[1]
Sensitive	Procymidone	0.11 - 0.72	Not specified	Lehner et al., 2015[2]
Sensitive	Iprodione	Not specified	Not specified	Lehner et al., 2015[2]

Note: Cross-resistance between dimethachlone, procymidone, and **iprodione** has been confirmed in *S. sclerotiorum*.[\[1\]](#)[\[3\]](#)

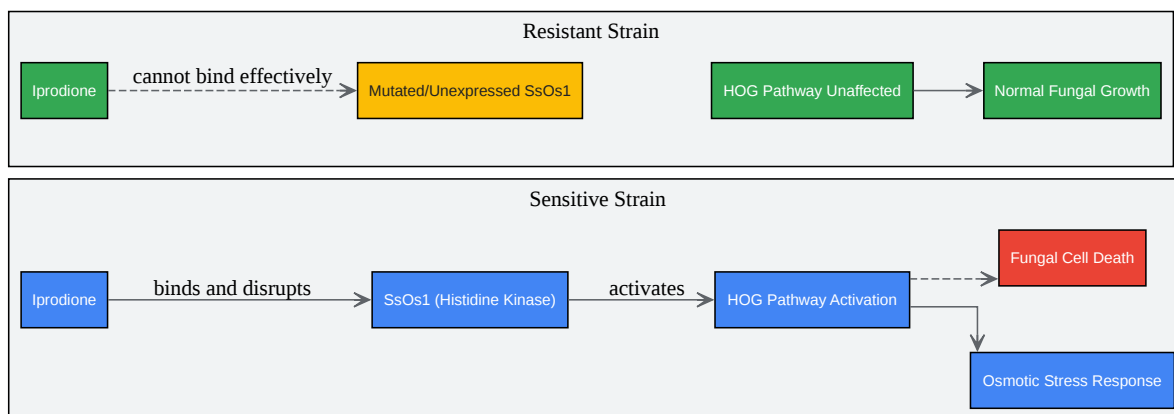
Molecular Mechanism of Resistance: The HOG Signaling Pathway

Iprodione targets the osmosensing histidine kinase, a component of the HOG pathway, which regulates cellular responses to osmotic stress.[\[1\]](#) In sensitive strains, **iprodione** binding disrupts this pathway, leading to fungal cell death. However, resistant strains have evolved mechanisms to circumvent this.

Two primary resistance mechanisms related to the SsOs1 gene (also known as Shk1) have been identified in *S. sclerotiorum*:

- **Point Mutations:** A non-synonymous mutation in the SsOs1 gene, such as the V238A substitution, can alter the protein structure, preventing effective binding of **iprodione** and rendering the fungicide ineffective.[\[1\]](#)

- Gene Expression Alterations: The loss of expression of the SsOs1 gene in some field-resistant isolates suggests that the fungus can bypass the targeted pathway altogether, thereby conferring resistance.[1]



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Caption: Iprodione resistance mechanism in *S. sclerotiorum*.

Experimental Protocols

Validating **iprodione** resistance in *S. sclerotiorum* involves a series of in vitro and molecular biology techniques.

Fungicide Sensitivity Assay (Mycelial Growth)

This assay determines the EC50 value of a fungicide for a particular fungal isolate.

Materials:

- Potato Dextrose Agar (PDA)
- Technical grade **iprodione**

- Dimethyl sulfoxide (DMSO)
- Petri dishes (90 mm)
- *S. sclerotiorum* isolates (sensitive and potentially resistant)
- Cork borer (5 mm)
- Incubator

Procedure:

- Prepare fungicide stock solution: Dissolve **iprodione** in DMSO to create a concentrated stock solution.
- Prepare amended media: Autoclave PDA and cool to 50-55°C. Add the **iprodione** stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and DMSO only. Pour the media into Petri dishes.
- Inoculation: From a 2-day-old culture of each *S. sclerotiorum* isolate, take a 5-mm mycelial plug using a sterile cork borer and place it in the center of each fungicide-amended and control plate.
- Incubation: Incubate the plates at 20-22°C in the dark.
- Data Collection: Measure the colony diameter (two perpendicular measurements) daily until the mycelium on the control plate reaches the edge of the dish.
- Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.

SsOs1 Gene Sequencing and Expression Analysis

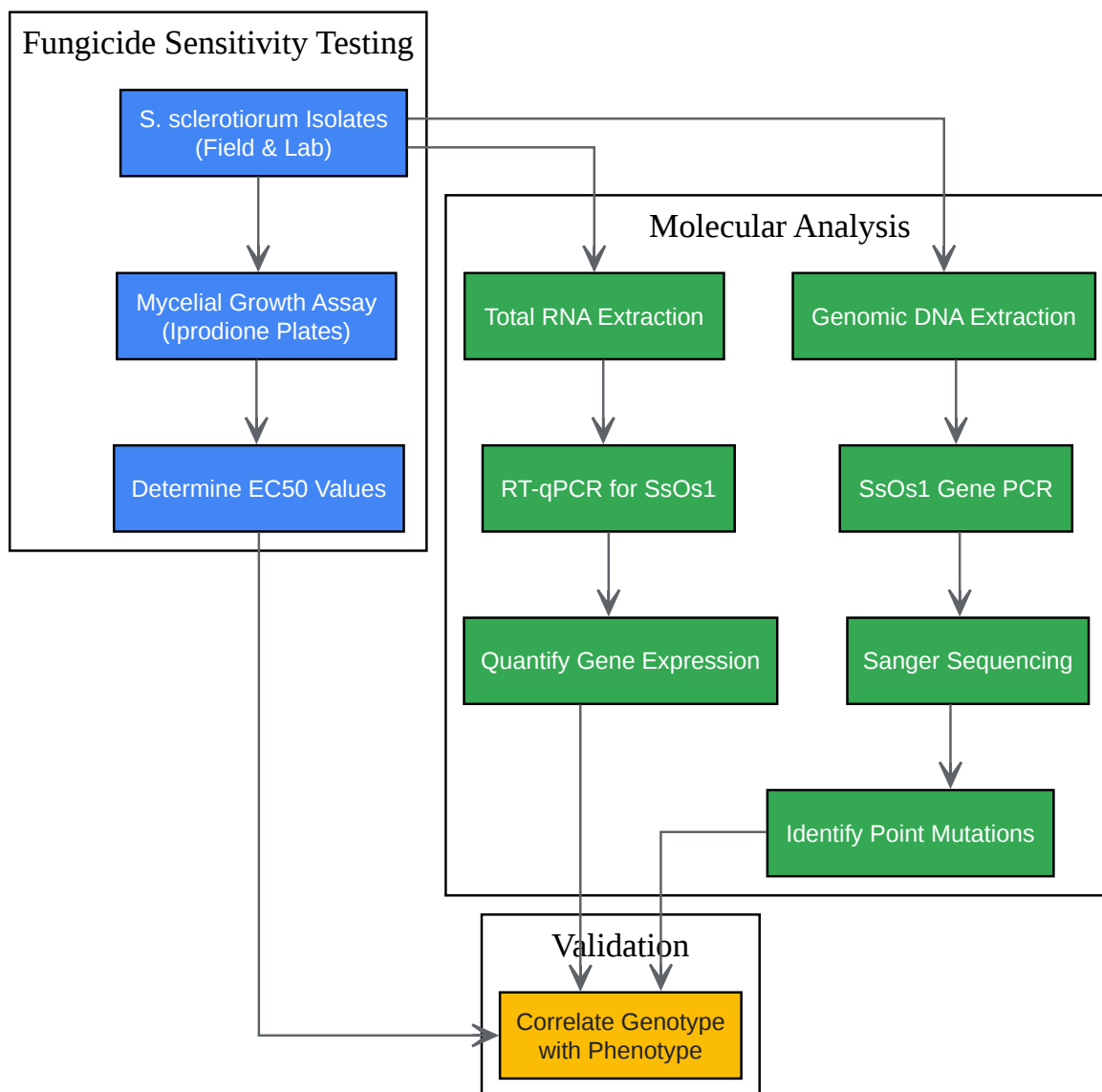
This protocol is to identify mutations and quantify the expression levels of the SsOs1 gene.

1. DNA Extraction and Gene Sequencing:

- **Mycelial Culture and Harvest:** Grow *S. sclerotiorum* isolates in potato dextrose broth (PDB) for 3-5 days. Harvest the mycelia by filtration.
- **DNA Extraction:** Use a commercial fungal DNA extraction kit or a standard CTAB protocol to isolate genomic DNA.
- **PCR Amplification:** Design primers flanking the entire coding sequence of the *SsOs1* gene. Perform PCR to amplify the gene from the genomic DNA of both sensitive and resistant isolates.
- **Sequencing:** Send the purified PCR products for Sanger sequencing.
- **Sequence Analysis:** Align the sequences from resistant and sensitive isolates to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

2. RNA Extraction and Gene Expression (RT-qPCR):

- **Mycelial Culture and Treatment:** Grow isolates in PDB. For some experiments, you may treat the cultures with a sub-lethal concentration of **iprodisone** for a few hours before harvesting.
- **RNA Extraction:** Harvest mycelia and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit with a DNase treatment step to remove any contaminating genomic DNA.
- **cDNA Synthesis:** Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
- **Quantitative PCR (qPCR):** Perform qPCR using primers specific to the *SsOs1* gene and a reference gene (e.g., actin or GAPDH) for normalization.
- **Data Analysis:** Calculate the relative expression of the *SsOs1* gene in resistant isolates compared to sensitive isolates using the $\Delta\Delta C_t$ method.



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Caption: Workflow for validating **iprodione** resistance.

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